molecular formula C19H20ClN3O2S B2757331 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride CAS No. 2034264-73-6

2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride

Cat. No.: B2757331
CAS No.: 2034264-73-6
M. Wt: 389.9
InChI Key: KMTHJUCZXQXNRG-UHFFFAOYSA-N
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Description

2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride is a complex organic compound characterized by its unique structure and diverse functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride typically involves several steps:

  • Formation of 3,4-dihydroisoquinolin-2(1H)-yl: : This is achieved through hydrogenation or reduction of isoquinoline derivatives using palladium catalysts under specific conditions.

  • Azetidine ring formation: : The azetidine ring is introduced via cyclization reactions involving appropriate amines and carbonyl compounds.

  • Sulfonyl group attachment: : The sulfonyl group is often attached using sulfonyl chlorides under basic conditions.

  • Benzonitrile synthesis: : Benzonitrile can be synthesized by several methods, including the Sandmeyer reaction where benzenediazonium chloride reacts with copper(I) cyanide.

Industrial Production Methods

In an industrial setting, the synthesis follows a similar pathway but on a larger scale. Optimizing reaction conditions to ensure high yield and purity is critical. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may involve agents like lithium aluminium hydride to reduce sulfonyl groups.

  • Substitution: : Nucleophilic substitution reactions can introduce new functional groups onto the benzene ring or at the azetidine moiety.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate

  • Reduction Reagents: : Lithium aluminium hydride, sodium borohydride

  • Substitution Reagents: : Halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, whereas substitution reactions could lead to a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

The unique structure of this compound makes it a valuable building block in organic synthesis, aiding the creation of complex molecules.

Biology

In biological research, it may be studied for its potential interactions with proteins and enzymes due to its ability to form stable complexes.

Medicine

Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, it might be used in the manufacture of specialty chemicals or as a precursor in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride exerts its effects involves its ability to interact with specific molecular targets. The sulfonyl group is highly reactive, allowing for strong interactions with various biomolecules. The azetidine and dihydroisoquinoline rings provide structural rigidity and specificity to these interactions, enabling the compound to bind effectively to certain proteins and enzymes, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dihydroisoquinolin-3-yl)azetidine-1-sulfonylbenzonitrile hydrochloride

  • 3-(2-(4-chlorobenzoyl)azetidin-1-yl)-3,4-dihydroisoquinoline

Uniqueness

Compared to other similar compounds, 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride stands out due to the specific arrangement of its functional groups, which confers unique reactivity and binding properties

Properties

IUPAC Name

2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]sulfonylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S.ClH/c20-11-16-6-3-4-8-19(16)25(23,24)22-13-18(14-22)21-10-9-15-5-1-2-7-17(15)12-21;/h1-8,18H,9-10,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTHJUCZXQXNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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